N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide

Medicinal Chemistry SAR Physicochemical Characterization

This synthetic tertiary amide combines a piperidine-3-carboxamide core with a benzyl-methyl amide and a naphthalen-1-ylmethyl group at the piperidine nitrogen, placing it within the N-arylalkyl-piperidine carboxamide class investigated for selective receptor binding and enzyme inhibition. Its three interdependent moieties govern molecular recognition; removal of any one feature produces distinct molecular properties, confounding SAR interpretation. With predicted clogP of 4.0–4.5, it serves as a test case for solubility, permeability, and formulation strategies for highly lipophilic piperidine-3-carboxamides. It is a rational candidate for SAR expansion of the 1-naphthamide series at D4 and 5-HT2A receptors, and for screening against NK1, NK2, and NK3 receptors as well as SARS-CoV-2 PLpro. Procure this compound to access a unique chemical space not addressable by close analogs.

Molecular Formula C25H28N2O
Molecular Weight 372.5 g/mol
Cat. No. B4028988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide
Molecular FormulaC25H28N2O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C25H28N2O/c1-26(17-20-9-3-2-4-10-20)25(28)23-14-8-16-27(19-23)18-22-13-7-12-21-11-5-6-15-24(21)22/h2-7,9-13,15,23H,8,14,16-19H2,1H3
InChIKeyIVSOCRIDXMJPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide: Physicochemical Identity and Comparator Landscape for Informed Research Procurement


N-Benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide (C25H28N2O; MW 372.5 g/mol) is a synthetic tertiary amide possessing a piperidine-3-carboxamide scaffold functionalized with a benzyl-methyl amide and a naphthalen-1-ylmethyl group at the piperidine nitrogen [1]. This substitution pattern places the compound within the N-arylalkyl-piperidine carboxamide class, a family investigated for selective receptor binding and enzyme inhibition [2][3]. Structurally, it is differentiated from its closest analogs by the simultaneous presence of three moieties: the naphthalene ring, the N-benzyl group, and the N-methyl group; analogs lacking any one of these features show distinct molecular properties . Direct biological evaluation specific to this compound has not been published in peer-reviewed literature. Available differentiation therefore relies on structural identity and class-level pharmacological inference from closely related piperidine naphthamides.

Why In-Class Substitution Fails: Structural Prerequisites for Piperidine-3-Carboxamide-Based Naphthalene Bearing Amides


N-Benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide cannot be freely substituted with close structural analogs due to the interdependent roles of its naphthalene, benzyl, and N-methyl moieties in governing molecular recognition. In the piperidine naphthamide series, receptor affinity and selectivity profiles are highly sensitive to both the nature of the amide substituent and the N-arylalkyl substitution pattern [1]. Specifically, compounds lacking the N-benzyl-N-methyl group show markedly different lipophilicity (XLogP3 ~1.2 for N-benzyl-N-methylpiperidine-3-carboxamide versus an estimated ~4.0–4.5 for the naphthalene-bearing target), which would fundamentally alter passive permeability and protein binding . Analogous compounds with diethyl substitution (N,N-diethyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide, MW 324.5) or unsubstituted amide (MW 268.35) further illustrate that even modest changes at the amide nitrogen produce distinct physicochemical profiles that would confound SAR interpretation if treated as interchangeable . The following quantitative evidence section provides the basis for these differentiation claims.

Quantitative Differentiation Evidence for N-Benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide Versus Closest Analogs


Molecular Weight Differentiation from Closest Structural Analogs

The target compound (C25H28N2O, MW 372.5 g/mol) shows a molecular weight increase of +104.15 g/mol relative to the unsubstituted amide comparator 1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide (C17H20N2O, MW 268.35 g/mol), +48.0 g/mol relative to the diethyl analog (C21H28N2O, MW 324.5 g/mol), and +140.18 g/mol relative to the non-naphthalene analog N-benzyl-N-methylpiperidine-3-carboxamide (C14H20N2O, MW 232.32 g/mol) . These differences reflect the unique combination of naphthalene, benzyl, and N-methyl substituents that collectively define the compound's steric and lipophilic profile.

Medicinal Chemistry SAR Physicochemical Characterization

Predicted Lipophilicity (clogP) Differentiation from Non-Naphthalene Analog

N-Benzyl-N-methylpiperidine-3-carboxamide (lacking the naphthalene group) has an experimental XLogP3 value of 1.2 . The target compound, bearing an additional naphthalen-1-ylmethyl substituent, is estimated to have a clogP of approximately 4.0–4.5 based on fragment-based addition of naphthalene's contribution (~+3.1–3.3 log units) [1]. This represents an increase of 2.8–3.3 log units compared to the non-naphthalene analog, translating to a 630- to 2000-fold difference in octanol/water partition coefficient.

ADME Lipophilicity Drug Design

Class-Level Dopamine D4 and 5-HT2A Receptor Binding Affinity Benchmark

Although no direct binding data exist for the target compound, the piperidine naphthamide chemical class to which it belongs has been systematically profiled. In the 1-naphthamide series, compound 500 (containing a phenylpropyl moiety at the piperidine nitrogen) showed Ki values of 63 nM for D4 and 50 nM for 5-HT2A receptors [1]. In the 2-naphthamide series, compound 499 (containing a benzyl-piperidine substitution) displayed Ki values of 11 nM for D4 and 44 nM for 5-HT2A receptors [2]. These class-level data establish that naphthalene-bearing piperidine carboxamides can achieve sub-100 nM affinity at D4 and 5-HT2A receptors when appropriate substitution patterns are present.

GPCR D4 Receptor 5-HT2A Receptor Neuropharmacology

Enzyme Inhibition Potential: PLpro IC50 for a Closely Related Naphthalene-Piperidine Carboxamide Regioisomer

A structurally related naphthalene-bearing piperidine carboxamide, N-benzyl-1-[(1R)-1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide (C25H28N2O, MW 372.5 g/mol), displayed an IC50 value of 0.0022 µM against papain-like protease (PLpro) from SARS-CoV-1 [1]. This compound shares the same molecular formula as the target compound and differs only in the carboxamide substitution position (piperidine-4-carboxamide vs piperidine-3-carboxamide) and the linker chirality. While this is not a direct head-to-head comparison, it demonstrates that the naphthalene-piperidine-carboxamide scaffold can achieve high-potency enzyme inhibition at nanomolar concentrations.

Enzyme Inhibition PLpro SARS-CoV-1 Cysteine Protease

Research Application Scenarios for N-Benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide Based on Available Evidence


Dopamine D4 / 5-HT2A Receptor SAR Probe Development

Given class-level evidence that piperidine naphthamides achieve Ki values of 11–63 nM at D4 and 44–50 nM at 5-HT2A receptors [1], the target compound is a rational candidate for SAR expansion of the 1-naphthamide series. Its unique N-benzyl-N-methyl substitution at the 3-carboxamide position provides a distinct vector for exploring substituent effects on D4 vs 5-HT2A selectivity. Investigators must empirically determine Ki values against both receptors using head-to-head radioligand displacement assays.

Neurokinin Receptor Antagonist Screening Within Claimed Patent Scope

US patent US6365602B1 claims N-substituted naphthalene carboxamides as neurokinin receptor antagonists [2]. The target compound falls within the claimed structural genus; it is therefore a suitable candidate for screening against NK1, NK2, and NK3 receptors to identify differentiated subtype-selectivity profiles not achieved by previously exemplified analogs.

Papain-Like Protease (PLpro) Inhibition Screening

Based on nanomolar PLpro inhibition (IC50 = 0.0022 µM) demonstrated by the closely related 4-carboxamide regioisomer [3], the target 3-carboxamide compound warrants evaluation against SARS-CoV-1 and SARS-CoV-2 PLpro, as well as other papain-like cysteine proteases. The regioisomeric switch from 4-carboxamide to 3-carboxamide may yield altered binding kinetics and selectivity, providing valuable SAR data for protease inhibitor development.

Lipophilic Piperidine Carboxamide Formulation Feasibility Studies

With an estimated clogP of 4.0–4.5—substantially higher than the non-naphthalene analog (XLogP3 = 1.2) —the target compound serves as a test case for evaluating solubility, permeability, and formulation strategies for highly lipophilic piperidine-3-carboxamides. Such studies are prerequisite for any program aiming to translate class-level in vitro activity into in vivo pharmacological evaluation.

Quote Request

Request a Quote for N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.